molecular formula C9H10BF3O3 B11757904 [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol

[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol

Cat. No.: B11757904
M. Wt: 233.98 g/mol
InChI Key: NISGGCJCHFHXGN-UHFFFAOYSA-N
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Description

[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is an organoboron compound characterized by the presence of a boron atom bonded to a phenyl ring substituted with a methyl group and a trifluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol typically involves the reaction of 5-methyl-2-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents to introduce the boranediol functionality. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, borate esters, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which [5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity and function. This interaction can affect various pathways, including enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]boranediol is unique due to the combination of a methyl group and a trifluoroethoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H10BF3O3

Molecular Weight

233.98 g/mol

IUPAC Name

[5-methyl-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid

InChI

InChI=1S/C9H10BF3O3/c1-6-2-3-8(7(4-6)10(14)15)16-5-9(11,12)13/h2-4,14-15H,5H2,1H3

InChI Key

NISGGCJCHFHXGN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C)OCC(F)(F)F)(O)O

Origin of Product

United States

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